![molecular formula C22H28N4O3 B2483008 (4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone CAS No. 2034271-30-0](/img/structure/B2483008.png)
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
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Overview
Description
This compound is a synthetic molecule that has been explored in various scientific studies due to its interesting chemical structure and potential bioactivity. Its design incorporates multiple functional groups, making it a candidate for diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of compounds similar to "(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" often involves multi-step chemical processes, starting from basic heterocyclic frameworks such as pyridine and piperazine. These processes may include reactions like amide coupling, methoxylation, and the introduction of tetrahydro-2H-pyran units through nucleophilic substitution or other tailored synthetic pathways to achieve the desired molecular structure (Ammirati et al., 2009).
Molecular Structure Analysis
The detailed molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the molecular arrangement, conformation, and the spatial orientation of the functional groups within the molecule, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" is influenced by its functional groups. It can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and the presence of reactive partners. These reactions can significantly alter the compound's chemical properties and biological activity (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical and pharmaceutical fields. These properties are determined by its molecular structure and can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and stability under various conditions, are influenced by the compound's functional groups. Understanding these properties is essential for predicting the compound's behavior in chemical syntheses and biological systems. Studies often employ spectroscopic and computational methods to elucidate these characteristics and assess the compound's potential applications in various domains (Girgis, Ismail, & Farag, 2011).
properties
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-22(26-11-9-25(10-12-26)16-20-3-1-2-7-23-20)19-4-8-24-21(15-19)29-17-18-5-13-28-14-6-18/h1-4,7-8,15,18H,5-6,9-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVFLLJGDOKVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone |
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